molecular formula C20H12Br2F3N3O6 B11671231 5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11671231
M. Wt: 607.1 g/mol
InChI Key: YKJLZWTXGPPUJM-UHFFFAOYSA-N
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Description

5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, including halogenation, nitration, and coupling reactions. The process begins with the bromination of a suitable aromatic precursor, followed by nitration to introduce the nitro group. The trifluoromethyl group is then added through a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its combination of bromine, nitro, and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C20H12Br2F3N3O6

Molecular Weight

607.1 g/mol

IUPAC Name

5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H12Br2F3N3O6/c1-26-17(29)11(18(30)27(2)19(26)31)5-9-6-12(21)16(13(22)7-9)34-15-4-3-10(20(23,24)25)8-14(15)28(32)33/h3-8H,1-2H3

InChI Key

YKJLZWTXGPPUJM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br)C(=O)N(C1=O)C

Origin of Product

United States

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